molecular formula C9H7BrS B1594129 2-Bromo-3-methyl-1-benzothiophene CAS No. 5381-23-7

2-Bromo-3-methyl-1-benzothiophene

Cat. No.: B1594129
CAS No.: 5381-23-7
M. Wt: 227.12 g/mol
InChI Key: FVZQSQFVPWPSMG-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-benzothiophene is a brominated derivative of benzothiophene, a heterocyclic aromatic organic compound containing sulfur. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 3-position on the benzothiophene ring

Synthetic Routes and Reaction Conditions:

  • Direct Bromination: One common method involves the direct bromination of 3-methylbenzothiophene using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of benzothiophene is diazotized and then treated with bromine to introduce the bromine atom.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-bromo-3-methylbenzothiophene-1-oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylbenzothiophene.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles such as sodium amide (NaNH2) and sodium methoxide (NaOCH3) are typically employed.

Major Products Formed:

  • Oxidation: 2-Bromo-3-methylbenzothiophene-1-oxide

  • Reduction: 3-Methylbenzothiophene

  • Substitution: Various substituted benzothiophenes depending on the nucleophile used

Scientific Research Applications

2-Bromo-3-methyl-1-benzothiophene has found applications in several scientific research areas:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

  • Material Science: The compound is used in the design of organic semiconductors and other advanced materials.

  • Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methyl-1-benzothiophene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways are critical for regulating gene expression, cell proliferation, and apoptosis. Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . This compound can be metabolized to form various intermediates, which can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biochemical activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can be modulated by its localization within different cellular compartments .

Comparison with Similar Compounds

  • 2-Bromobenzothiophene

  • 5-Bromo-3-ethyl-2-methyl-1-benzothiophene

  • 3-Bromo-2-methylbenzothiophene

Properties

IUPAC Name

2-bromo-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQSQFVPWPSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296321
Record name 2-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-23-7
Record name NSC108790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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